5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
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Overview
Description
5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is a complex organic compound with the molecular formula C18H14O4 It is known for its unique structure, which includes a benzofuran ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-hydroxybenzofuran under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 5-hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-methanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The benzofuran ring structure contributes to its stability and ability to penetrate biological membranes, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-[2-(3-hydroxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
- 5-Hydroxy-2-[2-(4-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
- 5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carboxylic acid
Uniqueness
5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3 |
InChI Key |
HFDWERRIRXKMKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O |
Origin of Product |
United States |
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